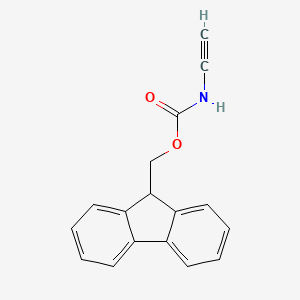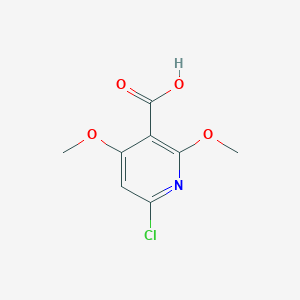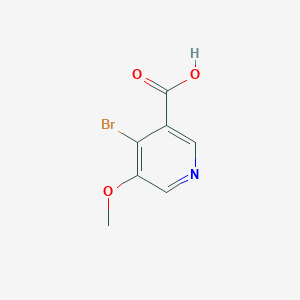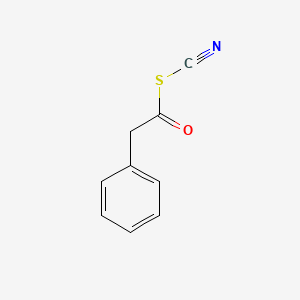
Ammoniumpentabromoiridate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammoniumpentabromoiridate(III) is a coordination compound with the chemical formula (NH4)2[IrBr5] It is a member of the halometallate family, which consists of metal halide complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammoniumpentabromoiridate(III) can be synthesized through the reaction of iridium(III) chloride with ammonium bromide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of iridium(III) chloride in water.
- Addition of ammonium bromide to the solution.
- Heating the mixture to facilitate the reaction.
- Cooling the solution to precipitate the product.
Industrial Production Methods: Industrial production of Ammoniumpentabromoiridate(III) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, concentration, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: Ammoniumpentabromoiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium bromide complexes.
Reduction: Lower oxidation state iridium bromide complexes.
Substitution: New iridium complexes with substituted ligands.
Applications De Recherche Scientifique
Ammoniumpentabromoiridate(III) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biochemical processes.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Ammoniumpentabromoiridate(III) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination bonds with these targets, leading to changes in their structure and function. The pathways involved include:
DNA Binding: The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication.
Protein Interaction: It can bind to specific amino acid residues in proteins, altering their activity and function.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Comparaison Avec Des Composés Similaires
Ammoniumpentabromoiridate(III) can be compared with other similar compounds, such as:
Ammoniumhexachloroiridate(III): Similar in structure but contains chloride ligands instead of bromide.
Ammoniumtetrachloroplatinate(II): Contains platinum instead of iridium and has different chemical properties.
Potassiumhexabromoiridate(III): Similar in structure but contains potassium instead of ammonium.
Uniqueness: Ammoniumpentabromoiridate(III) is unique due to its specific ligand environment and the presence of iridium, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
Br5H8IrN2 |
|---|---|
Poids moléculaire |
627.81 g/mol |
Nom IUPAC |
diazanium;pentabromoiridium(2-) |
InChI |
InChI=1S/5BrH.Ir.2H3N/h5*1H;;2*1H3/q;;;;;+3;;/p-3 |
Clé InChI |
SDPUDKNSHUQOPG-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[NH4+].Br[Ir-2](Br)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)

![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)



![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)




